molecular formula C10H11N3O3S B2353833 N-[(3-nitrophenyl)carbamothioyl]propanamide CAS No. 364340-10-3

N-[(3-nitrophenyl)carbamothioyl]propanamide

Cat. No.: B2353833
CAS No.: 364340-10-3
M. Wt: 253.28
InChI Key: ABZWIUAXRUJNRU-UHFFFAOYSA-N
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Description

N-[(3-nitrophenyl)carbamothioyl]propanamide is an organic compound with the molecular formula C10H11N3O3S. It is characterized by the presence of a nitrophenyl group, a carbamothioyl group, and a propanamide moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-nitrophenyl)carbamothioyl]propanamide typically involves the reaction of 3-nitroaniline with thiocarbamoyl chloride, followed by the addition of propanoyl chloride. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(3-nitrophenyl)carbamothioyl]propanamide undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamothioyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted carbamothioyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(3-nitrophenyl)carbamothioyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutics.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3-nitrophenyl)carbamothioyl]propanamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the carbamothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-nitrophenyl)carbamothioyl]propanamide
  • N-[(2-nitrophenyl)carbamothioyl]propanamide
  • N-[(3-nitrophenyl)carbamothioyl]butanamide

Uniqueness

N-[(3-nitrophenyl)carbamothioyl]propanamide is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and interaction with biological targets. The specific arrangement of functional groups in this compound provides distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[(3-nitrophenyl)carbamothioyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3S/c1-2-9(14)12-10(17)11-7-4-3-5-8(6-7)13(15)16/h3-6H,2H2,1H3,(H2,11,12,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZWIUAXRUJNRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(=S)NC1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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